3,7-Dibromo-4-hydroxyquinoline

Beschreibung

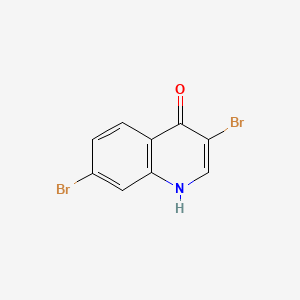

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7-dibromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRKTWYWSKVPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671085 | |

| Record name | 3,7-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-53-6 | |

| Record name | 3,7-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1203579-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3,7-Dibromo-4-hydroxyquinoline

Abstract: This technical guide provides a comprehensive analysis of 3,7-Dibromo-4-hydroxyquinoline, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a member of the 4-hydroxyquinoline class, this molecule possesses a unique electronic profile and reactivity, making it a valuable building block for the development of novel therapeutic agents and functional materials. This document elucidates the structural characteristics, physicochemical properties, spectroscopic signatures, and key reactive pathways of 3,7-Dibromo-4-hydroxyquinoline. Detailed experimental protocols, grounded in established chemical principles, are provided to guide researchers in its synthesis and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of this versatile scaffold.

Introduction to the 4-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its derivatives exhibit a vast spectrum of therapeutic activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a hydroxyl group at the C4-position imparts distinct chemical behaviors, most notably keto-enol tautomerism, which profoundly influences the molecule's reactivity and interaction with biological targets.

The strategic placement of halogen atoms, such as bromine, is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance biological activity, improve membrane permeability, and block metabolic degradation pathways.[1] 3,7-Dibromo-4-hydroxyquinoline combines the foundational 4-hydroxyquinoline core with two bromine substituents, creating a molecule with distinct reactive sites and significant potential as a synthetic intermediate.

Physicochemical and Structural Properties

3,7-Dibromo-4-hydroxyquinoline is a solid compound whose identity is defined by the properties summarized in the table below.[3]

| Property | Value | Source |

| CAS Number | 1203579-53-6 | [3] |

| Molecular Formula | C₉H₅Br₂NO | [3] |

| Molecular Weight | 302.95 g/mol | [3] |

| IUPAC Name | 3,7-dibromo-1H-quinolin-4-one | [3] |

| Appearance | Solid | |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| XLogP3 | 3.1 | [3] |

Structural Elucidation and Tautomerism

A critical chemical property of 4-hydroxyquinolines is their existence as a mixture of tautomers: the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[4][5] For 3,7-Dibromo-4-hydroxyquinoline, the equilibrium lies significantly toward the more stable keto tautomer, which is reflected in its IUPAC name, 3,7-dibromo-1H-quinolin-4-one.[3] This equilibrium is fundamental to understanding the molecule's reactivity and spectroscopic data.

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Purification

The synthesis of 3,7-Dibromo-4-hydroxyquinoline can be conceptualized through a multi-step process starting from a substituted aniline, followed by cyclization and subsequent halogenation. The following workflow illustrates a plausible synthetic route.

Caption: Proposed synthetic workflow.

Experimental Protocol: Electrophilic Bromination of 7-Bromo-4-hydroxyquinoline

This protocol describes the selective bromination at the C3 position, which is highly activated by the C4-hydroxyl group and the ring's electronic structure.[4]

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1.0 equivalent of 7-Bromo-4-hydroxyquinoline in glacial acetic acid (approx. 10 mL per gram of substrate).

-

Bromine Addition: While stirring at room temperature, add a solution of 1.1 equivalents of bromine in glacial acetic acid dropwise over 30 minutes. The causality for using a slight excess of bromine is to ensure complete conversion of the starting material.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of thermal conditions is to provide sufficient activation energy for the reaction without promoting side-product formation.

-

Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water. The crude product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and HBr.

-

Purification: The self-validating nature of this protocol is confirmed by purification. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure 3,7-Dibromo-4-hydroxyquinoline as a solid. The purity should be confirmed by melting point and spectroscopic analysis.

Chemical Reactivity

The reactivity of 3,7-Dibromo-4-hydroxyquinoline is dictated by its multiple functional groups and the electronic nature of the quinolone ring.

Caption: Key reactive sites on the quinolone scaffold.

-

N-H Acidity and Nucleophilicity: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base. The nitrogen atom can also act as a nucleophile, undergoing alkylation or acylation reactions.

-

C4-Oxygen Reactivity: In the enol form, the hydroxyl group is phenolic and acidic. It is a prime site for O-alkylation and O-acylation to generate ether and ester derivatives, respectively. These reactions are crucial for creating diverse libraries of compounds for drug screening.

-

Reactivity of the Pyridinone Ring: The C2-C3 double bond can participate in cycloaddition reactions. The C2 position is susceptible to attack by strong nucleophiles. The bromine at C3 can be displaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), making it a key handle for molecular elaboration.

-

Reactivity of the Benzene Ring: The carbocyclic ring is deactivated towards further electrophilic aromatic substitution due to the presence of the bromine atom at C7 and the electron-withdrawing nature of the pyridinone ring. However, under forcing conditions, substitution may occur, directed by the existing substituents.

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The expected data for 3,7-Dibromo-4-hydroxyquinoline are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the δ 7.5-8.5 ppm range corresponding to H5, H6, and H8. C2-Proton: A singlet around δ 8.0-9.0 ppm. NH Proton: A broad singlet, typically downfield (>10 ppm), exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon (C4): Signal around δ 170-180 ppm. Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. C-Br Carbons (C3, C7): Signals would be identifiable within the aromatic region. |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): A characteristic cluster of peaks due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The expected pattern will be at m/z 301, 303, and 305 with an approximate intensity ratio of 1:2:1. |

| Infrared (IR) | N-H Stretch: A broad band around 3200-3400 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1650-1670 cm⁻¹. C=C Aromatic Stretch: Multiple bands in the 1500-1620 cm⁻¹ region. C-Br Stretch: Absorptions in the fingerprint region (< 700 cm⁻¹). |

Applications in Research and Development

Given its structure, 3,7-Dibromo-4-hydroxyquinoline is primarily valued as a synthetic intermediate or chemical building block . The two bromine atoms serve as versatile handles for introducing further complexity through cross-coupling reactions.

-

Drug Discovery: This scaffold can be used to synthesize derivatives for screening as anticancer, antimicrobial, or antiviral agents, leveraging the known bioactivity of the quinoline core.[1] The C3-position is particularly important for derivatization to explore structure-activity relationships (SAR).

-

Materials Science: Halogenated heterocyclic compounds can be precursors for organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors, due to their specific electronic and photophysical properties.

Safety and Handling

It is imperative to handle 3,7-Dibromo-4-hydroxyquinoline with appropriate safety precautions.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).

-

GHS Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).

-

Recommended PPE: Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

References

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

-

Angene Chemical. (n.d.). 3,7-Dibromo-4-hydroxyquinoline(CAS# 1203579-53-6). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

-

RSC Publishing. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

-

MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.

Sources

3,7-Dibromo-4-hydroxyquinoline CAS number 1203579-53-6 properties.

An In-Depth Technical Guide to 3,7-Dibromo-4-hydroxyquinoline (CAS: 1203579-53-6)

Foreword for the Modern Drug Discovery Professional

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its versatile framework allows for extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] This guide focuses on a specific, yet promising, derivative: 3,7-Dibromo-4-hydroxyquinoline. While data on this exact molecule is nascent, its structural motifs—the 4-hydroxyquinoline core and dual bromine substitutions—suggest significant potential.

This document serves as a technical primer for researchers, synthesizing available data with established principles of quinoline chemistry. We will explore its physicochemical characteristics, propose a logical synthetic route, discuss its probable biological significance based on analogous structures, and provide actionable experimental protocols. The insights herein are designed to empower scientists in drug development to harness the potential of this and related haloquinolines.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its application in research and development. For 3,7-Dibromo-4-hydroxyquinoline, these properties dictate its solubility, membrane permeability, and interaction with biological targets.

| Property | Value | Source |

| CAS Number | 1203579-53-6 | [7] |

| Molecular Formula | C₉H₅Br₂NO | [7][8] |

| Molecular Weight | 302.95 g/mol | [7][8] |

| Appearance | Solid | [7] |

| Topological Polar Surface Area | 29.1 Ų | [8] |

| XLogP3 (Lipophilicity) | 3.1 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| SMILES String | Oc1c(Br)cnc2cc(Br)ccc12 | [7] |

| InChI Key | FCRKTWYWSKVPGU-UHFFFAOYSA-N | [7][8] |

The calculated XLogP3 value of 3.1 suggests moderate lipophilicity, a crucial parameter for oral bioavailability and cell membrane penetration. The presence of both hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen and oxygen atoms) sites allows for versatile interactions with biological macromolecules.

Proposed Synthetic Pathway

Caption: Potential mechanisms of action for 3,7-Dibromo-4-hydroxyquinoline.

Experimental Protocols

Adherence to detailed and validated protocols is essential for reproducibility and safety in a research setting.

Protocol 1: Synthesis of 3,7-Dibromo-4-hydroxyquinoline

This protocol is a representative procedure based on established methodologies and should be optimized for scale and specific laboratory conditions.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

-

Reagents & Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Initial Reaction: Heat the mixture to 140-150°C for 2 hours with stirring. The reaction will evolve ethanol.

-

Cyclization: Add the resulting intermediate portion-wise to a suitable high-boiling point solvent (e.g., diphenyl ether) preheated to 240-250°C. Maintain this temperature for 30 minutes to facilitate thermal cyclization.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Dilute the mixture with hexane to facilitate filtration.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane, and then with ethanol to remove impurities. The crude 7-Bromo-4-hydroxyquinoline can be recrystallized from a suitable solvent like ethanol or acetic acid if necessary.

Step 2: Synthesis of 3,7-Dibromo-4-hydroxyquinoline

-

Reagents & Setup: Dissolve 7-Bromo-4-hydroxyquinoline (1.0 eq) in dry dimethylformamide (DMF) in a flask protected from light.

-

Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water, followed by a cold ethanol wash. The final product, 3,7-Dibromo-4-hydroxyquinoline, can be further purified by recrystallization.

Protocol 2: Safety and Handling

Proper handling of halogenated aromatic compounds is critical due to their potential toxicity.

Safety Data Summary:

| Hazard Class | Classification | Source |

| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed) | [7] |

| Serious Eye Damage | Category 1 (H318: Causes serious eye damage) | [7] |

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle the solid compound and all solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Dispensing: Use a spatula for transferring the solid. Avoid creating dust.

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional guidelines.

-

First Aid:

Conclusion

3,7-Dibromo-4-hydroxyquinoline, CAS 1203579-53-6, represents a molecule of significant interest for drug discovery and development. While specific biological data is limited, its structural features strongly suggest potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The proposed synthetic pathway provides a clear and logical route for its preparation, enabling further investigation. This guide serves as a foundational resource, providing the necessary physicochemical data, synthetic strategy, and safety protocols to empower researchers to explore the full therapeutic potential of this promising haloquinoline.

References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.

- 3,7-Dibromo-4-hydroxyquinoline AldrichCPR 1203579-53-6. Sigma-Aldrich.

- Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches.

- A guideline for reporting experimental protocols in life sciences. PeerJ.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.

- Synthetic method of 3-bromo-7-hydroxyquinoline.

- 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem.

- Ethyl 7-bromo-4-hydroxyquinoline-3-carboxyl

- Biological Activities of Quinoline Derivatives.

- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- 3,7-Dibromo-4-hydroxyquinoline(CAS# 1203579-53-6). Angene Chemical.

- 5,7-Dibromo-8-hydroxyquinoline 98 521-74-4. Sigma-Aldrich.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.

- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.

- Biological Activities of Quinoline Deriv

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. benthamscience.com [benthamscience.com]

- 7. 3,7-Dibromo-4-hydroxyquinoline AldrichCPR 1203579-53-6 [sigmaaldrich.com]

- 8. angenesci.com [angenesci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3,7-Dibromo-4-hydroxyquinoline: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dibromo-4-hydroxyquinoline, a halogenated derivative of the versatile 4-quinolone scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential therapeutic applications. The strategic placement of bromine atoms at the 3 and 7 positions of the quinoline ring profoundly influences its electronic distribution and biological activity, making it a valuable building block for the synthesis of novel bioactive compounds. This document serves as a foundational resource, consolidating available data on its synthesis, spectroscopic characterization, and known biological relevance to facilitate further research and development.

Molecular Structure and Formula

3,7-Dibromo-4-hydroxyquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅Br₂NO .[1] Its structure consists of a quinoline core, which is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring. The key functional groups that define its chemical identity are a hydroxyl group at the 4-position, and two bromine atoms substituted at the 3 and 7-positions.

The IUPAC name for this compound is 3,7-dibromo-1H-quinolin-4-one .[2] This nomenclature reflects the tautomeric nature of the 4-hydroxyquinoline scaffold, which exists in equilibrium between the keto (4-quinolone) and enol (4-hydroxyquinoline) forms. The quinolone form is generally considered to be the predominant tautomer in the solid state and in solution.

| Identifier | Value |

| Molecular Formula | C₉H₅Br₂NO |

| IUPAC Name | 3,7-dibromo-1H-quinolin-4-one |

| CAS Number | 1203579-53-6 |

| Molecular Weight | 302.95 g/mol |

| SMILES | Oc1c(Br)cnc2cc(Br)ccc12 |

Visualizing the Molecular Architecture

To fully appreciate the spatial arrangement and connectivity of atoms within 3,7-Dibromo-4-hydroxyquinoline, a 2D structural representation is provided below. This diagram highlights the fusion of the benzene and pyridine rings and the precise positioning of the bromine and hydroxyl substituents.

Caption: 2D structure of 3,7-Dibromo-4-hydroxyquinoline with atom numbering.

Synthesis and Chemical Properties

Conceptual Synthetic Approach

A potential synthetic route could start from 7-hydroxyquinoline. The hydroxyl group at the 7-position would first be protected, for instance, by converting it to a trifluoromethanesulfonate ester. This protecting group strategy is employed to control the regioselectivity of the subsequent bromination step. The protected quinoline could then be subjected to bromination using an electrophilic brominating agent such as N-bromosuccinimide (NBS). This step would likely introduce a bromine atom at the 3-position. A subsequent hydrolysis step under alkaline conditions would then remove the protecting group to yield 3-bromo-7-hydroxyquinoline.[2] Further bromination could then be explored to introduce the second bromine atom at the 4-position, although controlling the selectivity of this second bromination would be a key challenge.

Alternatively, direct bromination of 4-hydroxyquinoline with elemental bromine can lead to the formation of various brominated products, and the isolation of the desired 3,7-dibromo isomer would require careful control of reaction conditions and purification techniques.

Key Chemical Properties

The chemical reactivity of 3,7-Dibromo-4-hydroxyquinoline is largely dictated by the interplay of its functional groups. The quinolone core provides a scaffold for various chemical modifications. The bromine atoms are susceptible to nucleophilic substitution or can participate in cross-coupling reactions, offering avenues for further derivatization. The hydroxyl group can be alkylated, acylated, or used as a directing group in further electrophilic aromatic substitution reactions. The presence of two bromine atoms, which are electron-withdrawing, is expected to influence the acidity of the hydroxyl group and the overall electron density of the aromatic system.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 3,7-Dibromo-4-hydroxyquinoline. While experimental spectra for this specific compound are not widely published, theoretical predictions and data from analogous compounds can provide valuable insights into its expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the bromine and hydroxyl groups. The proton on the nitrogen atom (in the quinolone tautomer) would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon-13 NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the bromine atoms and the hydroxyl group would be significantly affected. The carbonyl carbon (C4) in the quinolone tautomer is expected to resonate at a characteristic downfield position.

Mass Spectrometry (MS)

The mass spectrum of 3,7-Dibromo-4-hydroxyquinoline would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M+) would be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 1:2:1, which is a hallmark of dibrominated compounds.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching vibration, indicative of the hydroxyl group.

-

N-H stretching vibrations in the quinolone form.

-

C=O stretching of the carbonyl group in the quinolone tautomer.

-

C=C and C=N stretching vibrations characteristic of the aromatic quinoline ring.

-

C-Br stretching vibrations at lower wavenumbers.

Potential Applications in Drug Development and Research

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of halogen atoms, such as bromine, can significantly enhance the biological potency of these compounds.

Antimicrobial and Anticancer Potential

Halogenated quinolines have been shown to possess significant antimicrobial and anticancer activities.[4] The presence of bromine atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. Studies on related dibromo-quinoline derivatives have indicated that the position and nature of the halogen substituents play a crucial role in their biological activity. For instance, certain dibromo-substituted compounds have demonstrated enhanced antibacterial activity.[3]

While specific studies on the cytotoxic effects of 3,7-Dibromo-4-hydroxyquinoline are limited, the known pro-oxidant and apoptotic activities of other hydroxylated aromatic compounds suggest that it may warrant investigation for its potential as an anticancer agent.[5]

As a Synthetic Intermediate

Beyond its potential intrinsic biological activity, 3,7-Dibromo-4-hydroxyquinoline serves as a valuable and versatile intermediate for the synthesis of more complex molecules. The bromine atoms can be readily displaced or utilized in cross-coupling reactions to introduce a variety of other functional groups, allowing for the generation of a diverse library of quinoline derivatives for screening in drug discovery programs.

Conclusion

3,7-Dibromo-4-hydroxyquinoline is a fascinating molecule with a well-defined structure and significant potential for further exploration. While detailed experimental data on its synthesis and biological activity remain somewhat scarce in the public domain, its structural features strongly suggest its promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide has provided a consolidated overview of its known properties and potential, aiming to stimulate further investigation into this intriguing compound and unlock its full therapeutic and scientific value.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

-

Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]

-

Spectroscopic Quantum Chemical and Molecular Docking Study of 5,7-Dibromo-8-Quinolinol and Its Spectrophotometrically Investigated Niobium (V) Complex. Taylor & Francis Online. Available at: [Link]

- CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline. Google Patents.

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

-

Spectrophotometric trace determination of Fe(II) with 5,7-dibromo-8-hydroxyquinoline and investigating the spectral, antimicrobial, anticancer properties and DFT study of iron complexes. ResearchGate. Available at: [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. Available at: [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

- DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid. Google Patents.

-

One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. ACS Omega. Available at: [Link]

-

The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PMC. Available at: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

-

Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. Europe PMC. Available at: [Link]

-

Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. PubMed. Available at: [Link]

-

Antitumor activity of 5-hydroxy-3′,4′,6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. ResearchGate. Available at: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

6,8-Dibromo- and 6,8-Diiodo-5,7-dihydroxyflavones as New Potent Antibacterial Agents. ResearchGate. Available at: [Link]

-

SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. University of Wisconsin-Milwaukee. Available at: [Link]

-

Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. Available at: [Link]

-

Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]

Sources

- 1. 3,7-Dibromo-4-hydroxyquinoline AldrichCPR 1203579-53-6 [sigmaaldrich.com]

- 2. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Spectroscopic Properties of 3,7-Dibromo-4-hydroxyquinoline

Abstract: This document provides a comprehensive technical overview of 3,7-Dibromo-4-hydroxyquinoline (CAS No. 1203579-53-6), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Quinoline derivatives are significant scaffolds in drug design, known for a wide spectrum of biological activities.[1][2] This guide delineates the key physicochemical and spectral properties of the title compound, offering both established data and expert-driven predictions based on established principles of chemical analysis. It is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this molecule, providing the necessary data for its unambiguous identification and use in further research.

Molecular Structure and Physicochemical Properties

Chemical Identity

3,7-Dibromo-4-hydroxyquinoline is a disubstituted quinoline, a class of compounds that forms the backbone of numerous synthetic drugs and functional materials.[1] Its core structure consists of a benzene ring fused to a pyridine ring. The precise positioning of the two bromine atoms and the hydroxyl group dictates its chemical reactivity, electronic properties, and potential for intermolecular interactions.

| Property | Value | Source |

| IUPAC Name | 3,7-dibromo-1H-quinolin-4-one | [3] |

| Synonyms | 3,7-Dibromoquinolin-4(1H)-one, 3,7-Dibromo-4-quinolinol | [3] |

| CAS Number | 1203579-53-6 | [3] |

| Molecular Formula | C₉H₅Br₂NO | |

| Molecular Weight | 302.95 g/mol | |

| Appearance | Solid | |

| Monoisotopic Mass | 300.874 g/mol |

Keto-Enol Tautomerism: A Critical Consideration

A crucial structural feature of 4-hydroxyquinolines is their existence as an equilibrium mixture of two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).[4] In the solid state and in many solutions, the keto form is often predominant. This equilibrium is fundamental to the molecule's reactivity and spectral characteristics, as the N-H and C=O bonds of the keto form, and the O-H bond of the enol form, give rise to distinct spectroscopic signatures. For 3,7-Dibromo-4-hydroxyquinoline, this equilibrium is central to interpreting its spectral data correctly.

Caption: Keto-enol tautomerism of 3,7-Dibromo-4-hydroxyquinoline.

Spectroscopic Characterization Protocols and Data Interpretation

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. This section outlines the principles, expected data, and standardized protocols for the key spectroscopic techniques used to characterize 3,7-Dibromo-4-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to the electron density around it, which is influenced by neighboring atoms and functional groups. For this molecule, NMR is the definitive method for confirming the precise substitution pattern of the bromine atoms on the quinoline ring system.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

-

Aromatic Protons (δ 7.5-9.0 ppm): The quinoline ring contains three aromatic protons. We expect to see three distinct signals. The proton at the C2 position, being adjacent to the nitrogen and a bromine atom, would likely be the most downfield (highest ppm). The protons at C5, C6, and C8 will show coupling patterns (doublets or singlets depending on adjacency) that can be used to confirm their positions relative to the bromine at C7.

-

NH/OH Proton (δ 10.0-12.0 ppm): A broad singlet is expected for the exchangeable proton (N-H from the keto tautomer or O-H from the enol). Its broadness is due to chemical exchange and quadrupolar coupling with the nitrogen atom. The chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

-

Carbonyl/Enol Carbon (C4, δ ~170-180 ppm): The C4 carbon will appear significantly downfield, consistent with either a C=O bond (keto form) or a hydroxyl-substituted sp² carbon (enol form).

-

Brominated Carbons (C3, C7): The carbons directly attached to bromine atoms will experience a shielding effect, shifting them upfield relative to their non-brominated counterparts. Their exact shifts can be predicted using incremental calculations.

-

Other Aromatic Carbons: The remaining seven carbons of the quinoline ring will appear in the typical aromatic region (δ 110-150 ppm).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3,7-Dibromo-4-hydroxyquinoline in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of heterocyclic compounds and for positioning the solvent residual peak away from most analyte signals.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Principle & Expertise: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[5] The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups. It is a rapid and effective method to confirm the presence of key functional groups suggested by the proposed structure, especially the hydroxyl and carbonyl groups associated with the tautomeric forms.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3200 (broad) | O-H Stretch | Hydroxyl (Enol form) | Broad absorption due to intermolecular hydrogen bonding.[6] |

| 3200-3000 (medium) | N-H Stretch | Amide (Keto form) | Characteristic stretching for the N-H group in the quinolone tautomer. |

| ~1650 (strong) | C=O Stretch | Amide Carbonyl (Keto form) | A strong, sharp peak indicative of the carbonyl group in the keto tautomer. |

| 1620-1450 (multiple) | C=C, C=N Stretch | Aromatic/Heterocyclic Ring | Complex series of bands from the vibrations of the fused ring system.[6] |

| 1250-1150 (medium) | C-O Stretch | Enol C-O bond | Confirms the presence of the enol tautomer. |

| 850-750 (strong) | C-H Bending | Out-of-plane aromatic | The pattern of these bands can sometimes give clues about the ring substitution. |

| 700-500 (medium) | C-Br Stretch | Carbon-Bromine bond | Indicates the presence of bromination on the aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 3,7-Dibromo-4-hydroxyquinoline powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Label the significant peaks.

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens like bromine.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The most critical feature will be a cluster of peaks for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with two bromine atoms will exhibit a characteristic triplet pattern at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. For C₉H₅⁷⁹Br₂NO, the mass is ~301 Da; for C₉H₅⁷⁹Br⁸¹BrNO, ~303 Da; and for C₉H₅⁸¹Br₂NO, ~305 Da. This pattern is a definitive signature of a dibrominated compound.

-

Fragmentation Pattern: Upon ionization, the molecular ion will fragment in predictable ways. Key expected fragments include the loss of a bromine atom ([M-Br]⁺), loss of carbon monoxide ([M-CO]⁺) from the keto form, and subsequent fragmentation of the quinoline ring system.

Caption: Predicted EI-MS fragmentation pathway for 3,7-Dibromo-4-hydroxyquinoline.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) can be used with an EI source. Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/chloroform) for analysis by Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like ESI for accurate mass determination of the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-500).

-

Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion cluster and confirm its isotopic pattern and accurate mass. Propose structures for the major fragment ions.

UV-Visible (UV-Vis) Spectroscopy

Principle & Expertise: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).[7] The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution and solvent polarity.

Expected UV-Vis Spectrum:

-

Chromophore: The conjugated π-system of the quinoline core is the primary chromophore.

-

Substituent Effects: The hydroxyl group (an auxochrome) and the bromine atoms will influence the energy of the molecular orbitals. This typically results in a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted quinoline.

-

Expected Bands: Multiple absorption bands are expected between 250-400 nm, corresponding to π → π* transitions within the aromatic system. The exact λ_max values and molar absorptivities (ε) are dependent on the solvent used. Studies on related hydroxyquinolines can provide a reference for the expected absorption range.[8][9]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2-0.8 A.U.).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the blank and another with the sample solution.

-

Data Acquisition: Scan the wavelength range from approximately 200 nm to 500 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Synthetic and Characterization Workflow

While multiple synthetic routes exist for substituted quinolines, a common approach involves the cyclization of aniline derivatives.[10][11] The characterization workflow is a systematic process to confirm the successful synthesis and purification of the target molecule.

Caption: General workflow for the synthesis and characterization of the title compound.

Conclusion

3,7-Dibromo-4-hydroxyquinoline is a molecule defined by its tautomeric nature and the strong electronic influence of its substituents. Its identity is definitively confirmed by a combination of spectroscopic techniques. Key identifying features include: the characteristic 1:2:1 isotopic triplet in its mass spectrum centered around m/z 303; the presence of carbonyl, NH/OH, and C-Br absorptions in its IR spectrum; and a unique set of signals in its ¹H and ¹³C NMR spectra that are consistent with the 3,7-disubstitution pattern on the quinolin-4-one core. The protocols and interpretive guidance provided herein serve as a robust framework for the successful characterization of this compound in a research setting.

References

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.

- PubChem. 4-Hydroxyquinoline.

- PubChem. 3,7-Dihydroxyflavone.

- MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.

- Angene Chemical. 3,7-Dibromo-4-hydroxyquinoline (CAS# 1203579-53-6).

- Sigma-Aldrich. 3,7-Dibromo-4-hydroxyquinoline AldrichCPR.

- Google Patents. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.

- PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.

- PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- PubMed. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.

- Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

- Royal Society of Chemistry. New insights into bioactive Ga(iii) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies.

- Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.

- Iraqi Journal of Scientific and Industrial Research. History of Physiochemical and Structural Hydroxyquinoline Complexes.

- LRMH. The synthesis and properties of 6-bromoindigo : indigo blue or Tyrian purple ?.

- MDPI. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline.

- University of California, Los Angeles. IR Spectra.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. angenesci.com [angenesci.com]

- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. users.wfu.edu [users.wfu.edu]

- 7. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New insights into bioactive Ga(iii) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

A Technical Guide to the Solubility Profile of 3,7-Dibromo-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Overview

3,7-Dibromo-4-hydroxyquinoline is a halogenated derivative of 4-hydroxyquinoline. Halogenated quinolines are a class of heterocyclic compounds recognized for their broad spectrum of biological activities and as versatile intermediates in organic synthesis. Understanding the solubility of this specific compound is a critical first step in designing experimental protocols, formulating products, and predicting its behavior in various chemical and biological systems.

Compound Identification:

-

Chemical Name: 3,7-Dibromo-4-hydroxyquinoline

-

Synonyms: 3,7-Dibromoquinolin-4(1H)-one

-

CAS Number: 1203579-53-6[1]

-

Molecular Formula: C₉H₅Br₂NO[1]

-

Molecular Weight: 302.95 g/mol [1]

Structural and Physicochemical Properties: The structure of 3,7-Dibromo-4-hydroxyquinoline, featuring a quinoline core, two bromine atoms, a hydroxyl group, and a ketone, dictates its physicochemical properties. Key computed properties that influence its solubility include a topological polar surface area (TPSA) of 29.1 Ų and an XLogP3 value of 3.1, suggesting a molecule with moderate polarity but significant lipophilic character.[1] The presence of one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms) allows for specific interactions with protic and polar solvents.[1]

The Theoretical Basis of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. The fundamental principle of "like dissolves like" provides a qualitative framework for prediction. This means that solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics.

-

Polar Solutes in Polar Solvents: Compounds with polar functional groups (e.g., -OH, -NH) dissolve well in polar solvents (e.g., water, ethanol) through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solutes in Nonpolar Solvents: Nonpolar, lipophilic compounds (e.g., hydrocarbons) dissolve in nonpolar solvents (e.g., hexane, toluene) primarily through London dispersion forces.

For a complex molecule like 3,7-Dibromo-4-hydroxyquinoline, solubility is a nuanced balance between its polar features (hydroxyl group, quinoline nitrogen) and its nonpolar features (the aromatic rings and bulky bromine atoms). The two bromine atoms, in particular, increase the molecular weight and surface area, which can negatively impact solubility in aqueous media.[2]

Caption: Interplay of solute and solvent properties governing solubility.

Predicted Solubility Profile

Direct, quantitative solubility data for 3,7-Dibromo-4-hydroxyquinoline is not extensively reported in the literature. However, we can make informed predictions based on its structure and available data for the closely related isomer, 5,7-Dibromo-8-hydroxyquinoline .

One study reports that 5,7-Dibromo-8-hydroxyquinoline is "fairly soluble" in a range of solvents including acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, toluene, and hexane.[3] Another source indicates that this isomer is slightly soluble in DMSO and methanol with sonication.[4] Furthermore, comprehensive studies on 5,7-dibromo-8-hydroxyquinoline show its highest solubility in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), and Dimethylformamide (DMF), with much lower solubility in alcohols like methanol.[5]

Extrapolating from this data, the following profile for 3,7-Dibromo-4-hydroxyquinoline is anticipated. Note: This table is predictive and requires experimental validation.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, capable of solvating both polar and nonpolar parts of the molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effectively solvates a wide range of compounds. Isomer data shows high solubility.[5][6] |

| Acetone | Polar Aprotic | Moderate to High | Good solvent for moderately polar compounds. Isomer data suggests fair solubility.[3] |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO/DMF but should still offer moderate solubility. Isomer data suggests fair solubility.[3] |

| Dichloromethane (DCM) | Nonpolar | Moderate | Effective for large, moderately polar molecules due to its ability to engage in dipole interactions.[3] |

| Chloroform | Nonpolar | Moderate | Similar to DCM. Isomer data suggests fair solubility.[3] |

| Ethanol / Methanol | Polar Protic | Low to Moderate | The hydroxyl group can compete for hydrogen bonding, potentially limiting solubility compared to aprotic solvents. Isomer data shows the lowest solubility in methanol.[5] |

| Toluene / Hexane | Nonpolar | Low | While the molecule has lipophilic character (XLogP3 = 3.1), the polar groups will likely limit solubility in purely nonpolar hydrocarbon solvents.[1] |

| Water | Polar Protic | Very Low / Insoluble | The large, nonpolar quinoline backbone and bromine atoms will dominate, leading to poor aqueous solubility. |

Self-Validating Protocol for Experimental Solubility Determination

To obtain definitive, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.[7] This protocol ensures that the measurement reflects a true saturated solution.

Materials and Equipment

-

3,7-Dibromo-4-hydroxyquinoline (solid, purity ≥98%)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Orbital shaker with temperature control (set to 25 °C or 37 °C)[8]

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Quantification instrument: UV-Vis Spectrophotometer or HPLC system with a suitable detector (e.g., DAD/UV).[9]

Experimental Workflow

Caption: Step-by-step workflow for the Shake-Flask solubility determination method.

Detailed Method Steps

-

Preparation of Stock & Calibration Standards (for Quantification):

-

Accurately prepare a stock solution of 3,7-Dibromo-4-hydroxyquinoline in a solvent where it is highly soluble (e.g., DMSO).

-

From this stock, create a series of calibration standards by serial dilution into the mobile phase (for HPLC) or the specific solvent being tested (for UV-Vis).

-

Analyze these standards to generate a calibration curve (Absorbance vs. Concentration or Peak Area vs. Concentration).

-

-

Sample Preparation & Equilibration:

-

Add an excess amount of solid 3,7-Dibromo-4-hydroxyquinoline to a vial (enough to ensure undissolved solid remains visible after equilibration).

-

Add a precise volume of the test solvent.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but sampling at multiple time points (e.g., 24h, 48h) is recommended to validate that equilibrium has been reached.[7]

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed for at least one hour.

-

Centrifuge the vials to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining particulates. Causality: This step is crucial to ensure only the dissolved compound is measured.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the chosen analytical method (HPLC or UV-Vis).

-

Determine the concentration of the diluted sample by interpolating its response from the calibration curve.[10]

-

-

Calculate Solubility:

-

Multiply the measured concentration by the dilution factor to determine the final solubility of 3,7-Dibromo-4-hydroxyquinoline in the test solvent. Report the result in standard units such as mg/mL or µg/mL.

-

Conclusion and Best Practices

While a definitive, published solubility profile for 3,7-Dibromo-4-hydroxyquinoline is sparse, a robust predictive framework can be established based on its physicochemical properties and data from its isomer, 5,7-Dibromo-8-hydroxyquinoline. It is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in chlorinated solvents and some ketones, and poor solubility in alcohols and water.

For any application requiring precise solubility data, experimental determination is non-negotiable. The provided Shake-Flask protocol represents a self-validating and reliable method for generating this critical data. By ensuring true thermodynamic equilibrium is reached and employing a validated quantitative technique like HPLC, researchers can confidently establish the solubility profile of this compound, enabling its effective use in further research and development.

References

-

Oktem, S., & Yilmaz, I. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

Angene Chemical. (n.d.). 3,7-Dibromo-4-hydroxyquinoline(CAS# 1203579-53-6). angenechemical.com. [Link]

-

Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. ResearchGate. [Link]

-

PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

-

ResearchGate. (2021). 5,7-Dibromo-8-hydroxyquinoline dissolved in binary aqueous co-solvent mixtures. ResearchGate. [Link]

-

Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. ACS Publications. [Link]

-

PubMed. (1998). The effect of temperature and pH on the solubility of quinolone compounds. PubMed. [Link]

-

ResearchGate. (2012). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. [Link]

-

Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

-

arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. arXiv. [Link]

-

protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Journal of Science and Practice of Pharmacy. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. jsppharm.org. [Link]

-

ChemBK. (n.d.). 5,7-Dibromo-8-hydroxyquinoline. ChemBK. [Link]

-

Semantic Scholar. (n.d.). The Effect of Temperature and pH on the Solubility of Quinolone Compounds. Semantic Scholar. [Link]

-

ResearchGate. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

-

PubMed Central. (2022). Will we ever be able to accurately predict solubility?. PubMed Central. [Link]

-

World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements. World Health Organization. [Link]

-

PubMed Central. (2023). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]

-

ResearchGate. (2005). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. ResearchGate. [Link]

-

ResearchGate. (2020). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions. ResearchGate. [Link]

-

ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. ResearchGate. [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 3. acgpubs.org [acgpubs.org]

- 4. 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. enamine.net [enamine.net]

- 10. jsppharm.org [jsppharm.org]

The Therapeutic Renaissance of 4-Hydroxyquinolines: A Technical Guide for Drug Discovery

Abstract

The 4-hydroxyquinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted 4-hydroxyquinolines, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies that allow for precise chemical modifications, explore the intricate mechanisms of action across various disease models, and provide detailed protocols for the evaluation of these promising compounds. This document is designed to be a comprehensive resource, blending established knowledge with recent advancements to empower the next generation of drug discovery in this fascinating chemical space.

The 4-Hydroxyquinoline Core: A Foundation for Diverse Bioactivity

The 4-hydroxyquinoline moiety, a bicyclic aromatic heterocycle, is not merely a rigid scaffold but a dynamic pharmacophore. Its unique electronic properties, including the tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, and its ability to chelate metal ions, are fundamental to its diverse biological activities. These activities span a wide range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] The versatility of this core structure lies in its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This guide will delve into the structure-activity relationships (SAR) that govern the therapeutic efficacy of these substituted analogs.

Synthetic Strategies: Crafting Therapeutic Potential

The ability to strategically modify the 4-hydroxyquinoline core is paramount to unlocking its full therapeutic potential. Several robust synthetic methodologies have been developed and refined to allow for the introduction of a wide array of functional groups at different positions of the quinoline ring. Understanding these synthetic routes is crucial for designing novel derivatives with enhanced potency and selectivity.

The Conrad-Limpach Synthesis: A Classic Route to the Core

The Conrad-Limpach reaction is a cornerstone for the synthesis of the 4-hydroxyquinoline scaffold.[3] This thermal condensation of an aniline with a β-ketoester proceeds in two key stages: the formation of an enamine intermediate followed by a high-temperature cyclization. The choice of solvent and reaction conditions is critical for achieving high yields and minimizing side products.[4]

-

Step 1: Formation of the Enamine Intermediate.

-

In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the desired aniline in a suitable solvent such as ethanol or toluene.

-

Add 1.1 equivalents of a β-ketoester (e.g., ethyl acetoacetate).

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.

-

-

Step 2: Thermal Cyclization.

-

Add the crude enamine to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250°C for 30-60 minutes. The 4-hydroxyquinoline product will often precipitate out of the hot solution.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a non-polar solvent like hexane to remove residual high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The Modified Mannich Reaction and Knoevenagel Condensation: Introducing Diversity

The modified Mannich reaction and Knoevenagel condensation are powerful tools for introducing substituents at the C3 position of the 4-hydroxyquinoline ring, a position critical for modulating biological activity.[1][2] The modified Mannich reaction involves the aminoalkylation of the 4-hydroxyquinoline, while the Knoevenagel condensation facilitates the formation of a carbon-carbon double bond.

-

In a 50 mL round-bottom flask, combine the 4-hydroxyquinoline derivative (0.43 mmol), the desired aromatic aldehyde (0.43 mmol), and piperidine (0.21 mmol).[1]

-

Dissolve the mixture in 25 mL of methanol or ethanol.[1]

-

Heat the mixture at reflux temperature for 1-10 hours, monitoring the reaction by TLC.[1]

-

After completion, evaporate the solvent under reduced pressure.[1]

-

Purify the resulting product by column chromatography.[1]

Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized compounds.

-

Purification: Column chromatography using silica gel is a standard method for purifying crude reaction products. The choice of eluent system will depend on the polarity of the target compound. Recrystallization is also a powerful technique for obtaining highly pure crystalline solids.[5]

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of the synthesized molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule.

-

Melting Point: The melting point is a useful indicator of the purity of a solid compound.

-

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of substituted 4-hydroxyquinolines is vast and continues to expand. This section will explore their applications in oncology, infectious diseases, and neurodegenerative disorders, with a focus on their underlying mechanisms of action.

Anticancer Activity: A Multi-pronged Attack

Substituted 4-hydroxyquinolines have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those with multidrug resistance.[1][6] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth and survival and is frequently hyperactivated in many cancers.[7][8] Several 4-hydroxyquinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and the induction of apoptosis.[7][9] These compounds often act as ATP-competitive inhibitors of the kinases within this pathway.

Figure 1: Inhibition of the PI3K/AKT/mTOR pathway by substituted 4-hydroxyquinolines.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many 4-hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] This often involves the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity.[1][12] Specifically, some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]

Figure 2: Induction of apoptosis by substituted 4-hydroxyquinolines.

The anticancer potency of substituted 4-hydroxyquinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 20 | para-nitrobenzylidene at C3 | Colo 320 (resistant colon) | 4.61 | [6] |

| 13b | benzylidene at C3 | Colo 320 (resistant colon) | 4.58 | [6] |

| 13a | benzylidene at C3 | Colo 320 (resistant colon) | 8.19 | [6] |

| 29 | 2-hydroxy-1-naphthylmethylene at C3 | Colo 320 (resistant colon) | 9.86 | [6] |

| 20 | para-nitrobenzylidene at C3 | Colo 205 (sensitive colon) | 2.34 | [6] |

| 13b | benzylidene at C3 | Colo 205 (sensitive colon) | 8.1 | [6] |

| B1 | 4-Hydroxyquinazoline derivative | HCT-15 (PARPi-resistant) | 2.89 | [1] |

| B1 | 4-Hydroxyquinazoline derivative | HCC1937 (PARPi-resistant) | 3.26 | [1] |

Table 1: Selected IC50 values of substituted 4-hydroxyquinoline derivatives against cancer cell lines.

Antimicrobial Activity: Disrupting Microbial Defenses

The 4-hydroxyquinoline scaffold is the backbone of the highly successful quinolone class of antibiotics.[2] Substituted 4-hydroxyquinolines exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[10][13]

The primary mechanism of antibacterial action for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state that leads to double-strand DNA breaks and ultimately cell death.

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Series | Substitution | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole-quinoline hybrids | Varies | B. subtilis, S. aureus, E. coli | 10-90 | [3] |

| Quinoline-based hydroxyimidazolium hybrids | Varies | Cryptococcus neoformans | 15.6 | [10] |

| Quinoline-based hydroxyimidazolium hybrids | Varies | Staphylococcus aureus | 2 | [10] |

| Quinoline-based hydroxyimidazolium hybrids | Varies | Mycobacterium tuberculosis H37Rv | 10 | [10] |

Table 2: Selected MIC values of substituted 4-hydroxyquinoline derivatives.

Neuroprotective Activity: Combating Neurodegeneration

Emerging evidence suggests that substituted 4-hydroxyquinolines hold significant promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][14] Their neuroprotective effects are largely attributed to their ability to chelate metal ions and their antioxidant properties.[3][15]

The dysregulation of metal ions, particularly copper, zinc, and iron, is implicated in the pathogenesis of Alzheimer's disease.[3] These metal ions can promote the aggregation of the amyloid-β (Aβ) peptide into neurotoxic plaques.[3][16] 8-Hydroxyquinoline derivatives, in particular, are potent metal chelators that can sequester these excess metal ions, thereby inhibiting Aβ aggregation and dissolving existing plaques.[3][17]

Figure 3: Metal chelation by 8-hydroxyquinoline derivatives inhibits amyloid-β aggregation.

Oxidative stress is a common pathological feature of many neurodegenerative diseases. Substituted 4-hydroxyquinolines can exert neuroprotective effects through their antioxidant properties, which involve scavenging reactive oxygen species (ROS).[3] Furthermore, some derivatives can activate the Nrf2/Antioxidant Response Element (ARE) signaling pathway.[18][19] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, thereby bolstering the cell's endogenous defense against oxidative stress.[20]

In Vivo Evaluation: From the Bench to Preclinical Models

The translation of promising in vitro results into in vivo efficacy is a critical step in the drug development pipeline. The hollow fiber assay serves as an excellent intermediate step between in vitro screening and more complex xenograft models.

The Hollow Fiber Assay: An In Vivo Screening Tool

The hollow fiber assay is a rapid and cost-effective in vivo screening method to assess the anticancer activity of a compound.[11] In this model, cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice, typically in the intraperitoneal cavity and subcutaneously. The mice are then treated with the test compound, and the viability of the cells within the fibers is assessed at the end of the study.

-

Cell Encapsulation:

-

Culture the desired cancer cell lines to 80-90% confluency.

-

Prepare a single-cell suspension and adjust the cell density to 1 x 107 cells/mL.

-

Fill polyvinylidene fluoride (PVDF) hollow fibers with the cell suspension and seal the ends.

-

-

Implantation:

-

Anesthetize immunodeficient mice (e.g., nude mice).

-

Implant two fibers intraperitoneally and two fibers subcutaneously into each mouse.

-

-

Drug Administration:

-

Allow the mice to recover for 24-48 hours.

-

Administer the test compound via the desired route (e.g., intraperitoneal, oral gavage) for a specified duration (e.g., 5-7 days). A vehicle control group must be included.

-

-

Fiber Retrieval and Analysis:

-

At the end of the treatment period, euthanize the mice and retrieve the hollow fibers.

-